Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-
Description
Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- (CAS 46874-41-3) is a naphthalene-derived acetamide compound with an acetyloxy (-OAc) substituent at the 5-position of the naphthalenyl group. Its molecular formula is C₁₄H₁₃NO₃, and its molecular weight is 243.26 g/mol. The compound is characterized by a planar naphthalene core conjugated to an acetamide moiety, with the acetyloxy group enhancing lipophilicity and influencing electronic properties.
Properties
CAS No. |
46874-41-3 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(5-acetamidonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-13-7-3-6-12-11(13)5-4-8-14(12)18-10(2)17/h3-8H,1-2H3,(H,15,16) |
InChI Key |
RSZZTTIBNGXAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- typically involves the acetylation of 5-hydroxy-1-naphthalenyl acetamide. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 5-hydroxy-1-naphthalenyl acetamide.
Substitution: Formation of various substituted naphthalenyl acetamides.
Scientific Research Applications
Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds :
Acetamide, N-[4-(acetyloxy)-1-naphthalenyl]- (CAS 98728-71-3) Substituent position: Acetyloxy at 4-position. Molecular formula: C₁₄H₁₃NO₃.
N-(7-Hydroxy-1-naphthalenyl)acetamide (CAS 6470-18-4) Substituent: Hydroxyl (-OH) at 7-position. Molecular formula: C₁₂H₁₁NO₂. Impact: The hydroxyl group increases polarity, enhancing hydrogen-bonding capacity but reducing membrane permeability compared to acetyloxy derivatives .
2-(Acetylamino)naphthalene-1,4-diyl diacetate (CAS 6300-60-3) Substituents: Acetamide at 1-position and acetyloxy at 4-position. Molecular formula: C₁₆H₁₅NO₅.
Functionalized Acetamide Derivatives
Key Compounds :
N-(1-Naphthyl)-2-phenylacetamide (CAS 73548-14-8) Substituent: Phenyl group on the acetamide chain. Molecular formula: C₁₈H₁₅NO. Impact: The phenyl group introduces π-π stacking interactions, enhancing affinity for aromatic enzyme pockets compared to acetyloxy-substituted analogs .
N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (CAS 314245-06-2)
- Substituent: Tetrazole-thio group.
- Molecular formula: C₁₉H₁₅N₅OS.
- Impact : The tetrazole moiety adds hydrogen-bonding and metal-coordination capabilities, broadening pharmacological applications .
Physicochemical and Pharmacological Properties
Physicochemical Comparison
| Compound (CAS) | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| N-[5-(Acetyloxy)-1-naphthalenyl] (46874-41-3) | 243.26 | 2.8* | Acetyloxy, Acetamide |
| N-[4-(Acetyloxy)-1-naphthalenyl] (98728-71-3) | 243.26 | 2.7* | Acetyloxy, Acetamide |
| N-(7-Hydroxy-1-naphthalenyl) (6470-18-4) | 201.22 | 1.5 | Hydroxyl, Acetamide |
| N-(1-Naphthyl)-2-phenylacetamide (73548-14-8) | 261.32 | 3.2 | Phenyl, Acetamide |
*Estimated using fragment-based methods.
Biological Activity
Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-, also known by its CAS number 46874-41-3, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula: C₁₄H₁₃NO₃
- Molecular Weight: 243.26 g/mol
- IUPAC Name: N-[5-(acetyloxy)-1-naphthalenyl]acetamide
- InChI Key: RSZZTTIBNGXAEI-UHFFFAOYSA-N
The biological activity of Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]- is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to engage with enzymes and receptors, potentially influencing numerous cellular pathways. One key area of investigation is its role as a heme oxygenase-1 (HO-1) inhibitor, which is significant in cancer biology due to HO-1's association with tumor progression and chemoresistance .
Anticancer Potential
Recent studies have explored the anticancer properties of Acetamide derivatives. For instance, compounds structurally related to Acetamide have shown promising results in inhibiting HO-1 activity in various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. The most notable findings indicated that certain derivatives exhibited potent inhibitory effects on HO-1 with IC₅₀ values as low as 8 µM .
Data Table: Biological Activity Summary
| Biological Activity | Tested Compounds | Cell Lines | IC₅₀ Values (µM) | Notes |
|---|---|---|---|---|
| HO-1 Inhibition | Acetamide Derivatives | U87MG | ≤ 8 | Strong correlation with reduced tumor growth |
| Antibacterial Activity | Related Acetamides | Various | 1 - 8 | Effective against MRSA and E. coli |
Case Study 1: HO-1 Inhibition in Glioblastoma Cells
A study investigated the effects of an Acetamide derivative on glioblastoma cells (U87MG). The compound was found to significantly reduce cell viability and invasion capabilities while inhibiting HO-1 expression levels. This suggests a potential therapeutic application for Acetamide derivatives in treating aggressive brain tumors .
Case Study 2: Antibacterial Efficacy
Another exploration into the antibacterial properties of acetamide derivatives revealed strong activity against Staphylococcus aureus and Escherichia coli. Compounds showed minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL, indicating their potential as effective antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
